molecular formula C9H10O3 B6146135 1-(furan-2-yl)pentane-1,3-dione CAS No. 157589-73-6

1-(furan-2-yl)pentane-1,3-dione

Cat. No.: B6146135
CAS No.: 157589-73-6
M. Wt: 166.17 g/mol
InChI Key: GLZJLELNCAOUIG-UHFFFAOYSA-N
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Description

It is a furan derivative, characterized by a furan ring attached to a pentane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-yl)pentane-1,3-dione typically involves the reaction of furan derivatives with appropriate diketones under controlled conditions. One common method involves the use of furan-2-carboxaldehyde and acetylacetone in the presence of a base catalyst to form the desired product through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-yl)pentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone moiety to alcohols or other reduced forms.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions on the furan ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted furan derivatives .

Scientific Research Applications

1-(furan-2-yl)pentane-1,3-dione has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use in developing new pharmaceuticals due to its unique chemical structure and potential therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(furan-2-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s anticancer effects could be related to its capacity to induce apoptosis or inhibit cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxaldehyde: A precursor in the synthesis of 1-(furan-2-yl)pentane-1,3-dione.

    Acetylacetone: Another key reagent used in the synthesis of the compound.

    Other Furan Derivatives: Compounds such as 2-furoic acid and furfuryl alcohol share structural similarities with this compound.

Uniqueness

This compound stands out due to its unique combination of a furan ring and a diketone moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

157589-73-6

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

1-(furan-2-yl)pentane-1,3-dione

InChI

InChI=1S/C9H10O3/c1-2-7(10)6-8(11)9-4-3-5-12-9/h3-5H,2,6H2,1H3

InChI Key

GLZJLELNCAOUIG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(=O)C1=CC=CO1

Purity

95

Origin of Product

United States

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